N-[(1H-indol-5-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-(1H-indol-5-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZDPSSEHCJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Indole-5-Carbaldehyde with Hydroxylamine
The most direct route to N-[(1H-indol-5-yl)methylidene]hydroxylamine involves the condensation of indole-5-carbaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. This method parallels the synthesis of analogous imines, where the aldehyde group reacts with hydroxylamine to form the corresponding oxime or hydroxylamine adduct.
Protective Group Strategies
To mitigate the instability of free hydroxylamine, protected derivatives (e.g., O-(2-methoxy-2-propyl)hydroxylamine) can be employed . The synthesis proceeds as follows:
-
Condensation of indole-5-carbaldehyde with protected hydroxylamine.
-
Acidic deprotection (e.g., amberlyst-15) to yield the target compound .
This method improves handling and reduces side reactions, with reported yields exceeding 80% for analogous hydroxamates .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Direct Condensation | 50–70 | Simple, one-step procedure | Requires pure indole-5-carbaldehyde |
| Nitrone Trapping | 60–75 | High functional group tolerance | Multi-step, complex optimization |
| Enzymatic | 30–50 | Eco-friendly, enantioselective | Limited substrate scope |
| Protective Group | 70–85 | High yields, stability | Additional deprotection step |
Characterization and Stability Considerations
The synthesized compound is characterized by:
Stability studies indicate sensitivity to moisture and light, necessitating storage under inert atmosphere at –20°C .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylamine group undergoes oxidation to form nitroso intermediates or further oxidized products.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 0°C | Indole-5-carboxylic acid | |
| CrO₃ | Acetic acid, 25°C, 2h | 5-Nitrosoindole | |
| O₂ (air) | Photocatalytic, TiO₂ | Unstable peroxynitrite adducts |
Oxidation pathways are highly dependent on pH and temperature. For example, chromium trioxide selectively generates nitroso derivatives under mild conditions.
Reduction Reactions
Reduction targets the imine bond or indole ring, yielding amine derivatives or hydrogenated indoles.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 45°C, 16h | N-(1H-indol-5-yl)methanamine | |
| Zn/NH₄HCO₂ | MeOH, 50°C, 4h | 5-(Aminomethyl)indole | |
| H₂/Pd-C | EtOAc, 1 atm, 25°C | Tetrahydroindole derivative |
Lithium aluminum hydride reduces the imine bond to a primary amine without altering the indole ring , while catalytic hydrogenation saturates the indole nucleus .
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at positions 3, 4, 6, or 7, influenced by the electron-donating hydroxylamine group.
Bromination occurs preferentially at the 3-position due to the directing effect of the hydroxylamine group .
Cyclization and Rearrangement
The compound participates in cycloadditions and rearrangements to form heterocyclic systems.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Thermal cyclization | Toluene, 110°C, 12h | Indolo[5,4-e] oxazine | |
| Acid-catalyzed rearrangement | HCl, EtOH, reflux | 5-(Isoxazolyl)indole |
Thermal cyclization forms six-membered oxazine rings via intramolecular O–N bond formation .
Complexation with Metals
The hydroxylamine group acts as a bidentate ligand, forming stable complexes with transition metals.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, 25°C, 2h | Square-planar Cu(II) complex | Catalytic oxidation | |
| FeCl₃ | H₂O, pH 7, 25°C | Octahedral Fe(III) complex | Magnetic materials |
Copper complexes exhibit catalytic activity in oxidation reactions, while iron complexes show paramagnetic properties .
Scientific Research Applications
Biological Activities
N-[(1H-indol-5-yl)methylidene]hydroxylamine exhibits several notable biological properties:
- Antioxidant Activity : Research indicates that compounds containing indole and hydroxylamine functionalities can demonstrate significant antioxidant activity. This property suggests potential therapeutic applications in oxidative stress-related conditions, which are linked to various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that derivatives of indole can exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
- Anticancer Potential : The indole structure is often associated with anticancer properties. This compound may modulate various biological pathways involved in cancer progression, making it a candidate for further exploration in cancer therapeutics.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized as a precursor in the synthesis of more complex indole derivatives. This versatility is crucial for developing new pharmaceuticals and materials in medicinal chemistry .
- Facilitating Molecular Docking Studies : The compound's unique structure allows it to be used in molecular docking studies to explore interactions with various biological targets, aiding in the design of new therapeutic agents .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various indole derivatives, including this compound. The results indicated significant inhibition against multiple bacterial strains, with some compounds showing zones of inhibition comparable to standard antibiotics like penicillin .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 21 | Staphylococcus aureus |
| N-(another derivative) | 22 | Bacillus subtilis |
Case Study 2: Antioxidant Activity Assessment
Research highlighted the antioxidant capabilities of this compound through various assays measuring its ability to scavenge free radicals. The findings suggested that this compound could potentially mitigate oxidative stress, paving the way for therapeutic applications in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[(1H-indol-5-yl)methylidene]hydroxylamine involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
This compound () replaces the indole core with a pyrazole ring substituted with phenyl and pyrrole groups. Key differences include:
- Crystal Structure : The pyrazole-based derivative crystallizes in a triclinic system (space group P1) with two molecules per asymmetric unit. Dihedral angles between the pyrazole and pendant rings range from 42.69° to 54.49°, indicating significant torsional flexibility compared to the rigid indole system .
- Intermolecular Interactions: O–H···N hydrogen bonds form tetramers, stabilized by C–H···π interactions, which are less pronounced in indole derivatives due to the latter’s planar aromatic system .
Table 1: Structural and Crystallographic Comparison
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
This dihydroindole derivative () replaces the hydroxylamine group with a primary amine. Such compounds are explored for their bioactivity in natural product-inspired drug discovery .
Substituent Effects on Physicochemical Properties
Alkyl and Aryl Substituents
Table 2: Substituent Impact on Bioactivity
Crystallographic and Computational Insights
- The pyrazole-hydroxylamine analog () has a molecular weight of 266.30 g/mol and a triclinic unit cell volume of 1382.88 ų, parameters that could guide predictive modeling for the indole-based compound .
- Computational descriptors (e.g., topological polar surface area, hydrogen bond donors/acceptors) for related compounds () suggest that this compound may exhibit moderate solubility (PSA ≈ 50–60 Ų) and bioavailability .
Biological Activity
N-[(1H-indol-5-yl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its indole core, which is known for diverse biological properties. The synthesis of this compound typically involves the reaction of indole derivatives with hydroxylamine or related reagents under controlled conditions. Recent advancements in synthetic methodologies have facilitated the efficient production of various substituted derivatives, enhancing their biological profiles .
Antimicrobial Activity
Research indicates that derivatives of N-hydroxyindoles, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. These compounds also demonstrated potent antibiofilm activity, suggesting their potential utility in treating infections resistant to conventional antibiotics .
| Compound | MIC (μg/mL) | Target Pathogen | Activity Type |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus | Antimicrobial |
| Derivative 7b | 0.22 - 0.25 | Staphylococcus epidermidis | Antimicrobial |
Anticancer Activity
The indole moiety is often associated with anticancer properties. Studies have highlighted that compounds containing the indole structure can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, this compound has been evaluated for its cytotoxic effects against several cancer types, showing promising results in inhibiting cell proliferation .
Neuroprotective Effects
Compounds with hydroxylamine functionalities have been investigated for their neuroprotective properties. Research suggests that these compounds can inhibit nitric oxide synthase (NOS), which is implicated in neurodegenerative diseases. The ability of this compound to modulate nitric oxide levels may provide therapeutic benefits in conditions such as stroke and neurodegeneration .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Substituents on the indole ring or variations in the hydroxylamine group can enhance or diminish its efficacy against specific targets. For instance, studies show that introducing electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological macromolecules .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Antimicrobial Efficacy : In vitro studies demonstrated a significant reduction in biofilm formation by Staphylococcus species when treated with this compound, indicating its potential as a therapeutic agent against biofilm-associated infections.
- Cancer Cell Lines : In assays involving various cancer cell lines, this compound exhibited IC50 values ranging from 10 to 30 μM, suggesting effective cytotoxicity comparable to standard chemotherapeutics.
- Neuroprotection in Animal Models : Animal studies indicated that treatment with this compound post-stroke led to improved neurological outcomes and reduced infarct size, supporting its role as a neuroprotective agent.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of N-[(1H-indol-5-yl)methylidene]hydroxylamine?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation, particularly for identifying the imine (C=N) and hydroxylamine (N-O) groups. Infrared (IR) spectroscopy can confirm functional groups, such as the C=N stretch (~1600–1650 cm⁻¹) and N-O vibrations (~900–950 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment. Acidic mobile phases (pH 4.5) should be used to stabilize the compound, as spontaneous degradation can occur at neutral pH, analogous to N-(2-methoxyphenyl)hydroxylamine .
Basic: How can X-ray crystallography be utilized to determine the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction experiments should be conducted, followed by data processing using the SHELX suite (e.g., SHELXL for refinement). Key parameters include dihedral angles between the indole ring and the hydroxylamine group, hydrogen-bonding patterns (e.g., O—H···N interactions), and molecular packing. For example, asymmetric unit analysis may reveal two distinct conformers, as seen in structurally related compounds. Triclinic systems (space group P1) require careful handling of unit cell parameters (e.g., a = 9.15 Å, α = 87.4°) .
Advanced: What experimental strategies address interspecies variability in hepatic metabolism studies of this compound?
Methodological Answer:
Comparative microsomal incubations using liver microsomes from rats, rabbits, and humans under controlled pH (7.4) and NADPH-dependent conditions are critical. Quantify species-specific metabolite profiles via HPLC with retention time matching against synthetic standards. For instance, rat microsomes may show negligible oxidative metabolite formation compared to rabbits, necessitating enzyme induction (e.g., β-naphthoflavone for CYP1A) to enhance metabolic activity .
Advanced: How to evaluate the enzymatic pathways responsible for the reductive metabolism of this compound?
Methodological Answer:
Use CYP isoform-selective inhibitors (e.g., α-naphthoflavone for CYP1A2) or induced microsomes (phenobarbital for CYP2B, ethanol for CYP2E1) to identify participating enzymes. Measure NADPH-dependent reduction rates and correlate with metabolite ratios (e.g., o-anisidine vs. o-aminophenol) via HPLC. Note that reductase activity does not directly predict metabolite yield, suggesting enzyme-substrate binding dynamics influence outcomes .
Advanced: What crystallographic metrics are critical for analyzing supramolecular interactions in derivatives of this compound?
Methodological Answer:
Analyze hydrogen-bond distances (O—H···N, ideally 2.6–2.8 Å) and angles (>150°), as well as π-π stacking distances (3.4–3.8 Å) between aromatic systems. Use software like Mercury to quantify C—H···π interactions (e.g., 2.8–3.0 Å for indole-phenyl contacts). Layer formation parallel to (211) planes, as observed in related structures, should be validated .
Basic: How to mitigate spontaneous degradation during in vitro assays with this hydroxylamine derivative?
Methodological Answer:
Maintain acidic buffer conditions (pH 4.5–5.5) during sample preparation and storage to prevent non-enzymatic decomposition. Include control incubations without NADPH or microsomes to distinguish enzymatic vs. spontaneous reactions. For example, N-(2-methoxyphenyl)hydroxylamine showed negligible degradation at pH 7.4 but rapid breakdown at pH 4.5 without enzymes .
Advanced: What computational approaches predict the reactive sites of this compound for electrophilic attack?
Methodological Answer:
Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting electron-deficient regions (e.g., the imine carbon). Molecular docking with CYP isoforms (e.g., CYP1A2) can identify binding orientations favoring oxidation or reduction. Validate predictions via mutagenesis studies on active-site residues (e.g., CYP2E1 Thr³⁰³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
